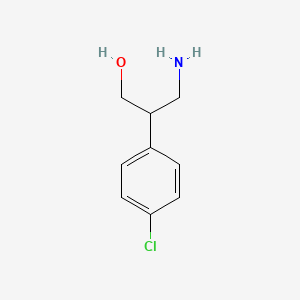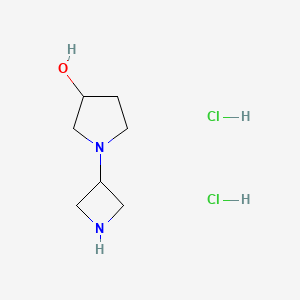
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride
Vue d'ensemble
Description
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a chemical compound with the CAS Number: 1024589-68-1 . It is a solid substance with a molecular weight of 199.12 .
Molecular Structure Analysis
The InChI code for 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is1S/C7H14N2.2ClH/c1-2-4-9(3-1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H . This code provides a standard way to encode the molecular structure using text. Physical And Chemical Properties Analysis
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a solid substance . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
Synthesis of Novel Scaffolds : 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a key component in the synthesis of various pharmaceutical scaffolds. For instance, it is used in the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, which are explored for pharmaceutical applications (Cheung, Harris, & Lackey, 2001).
Antibacterial Agents : It plays a role in the design and synthesis of potent antibacterial agents. For example, compounds with a 2-aminomethyl-1-azetidinyl group, related to 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride, have shown significant antibacterial properties (Fujita, Chiba, Tominaga, & Hino, 1998).
Synthesis and Biological Evaluation
Central Nicotinic Receptors : This compound is used in synthesizing ligands for central nicotinic acetylcholine receptors (nAChR). Certain analogues, like pyrrolidinyl and azetidinyl compounds, have shown enhanced affinity and potential analgesic properties (Balboni, Marastoni, Merighi, Borea, & Tomatis, 2000).
Antidepressant and Nootropic Agents : Its derivatives have been synthesized and evaluated for their antidepressant and nootropic activities, showing that the 2-azetidinone skeleton has potential as a central nervous system active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Synthesis Techniques
- Green Synthesis Methods : 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is utilized in developing green synthesis methods. For example, an iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones under microwave irradiation demonstrates an environmentally friendly approach (Bandyopadhyay, Cruz, Yadav, & Banik, 2012).
Nicotinic Acetylcholine Receptors
- Ligands for nAChRs : It is integral in synthesizing ligands with high affinity for nicotinic acetylcholine receptors, which are important for exploring pharmacological properties and potential medications (Koren, Horti, Mukhin, Gündisch, Kimes, Dannals, & London, 1998).
Antifungal Agents
- Antifungal Activity : Derivatives of 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride have been synthesized and shown significant antifungal activity, indicating its potential use in developing antifungal drugs (Rajput, Sharma, & Yashovardhan, 2011).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For instance, H302 indicates that it is harmful if swallowed, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation .
Propriétés
IUPAC Name |
1-(azetidin-3-yl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c10-7-1-2-9(5-7)6-3-8-4-6;;/h6-8,10H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAHRXWPLYFOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

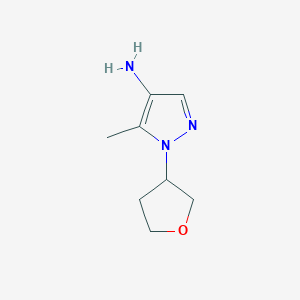
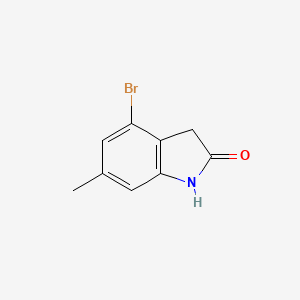
![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)
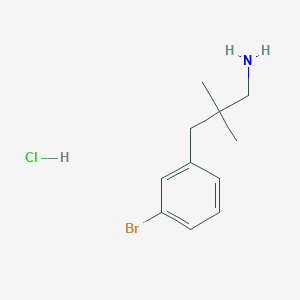
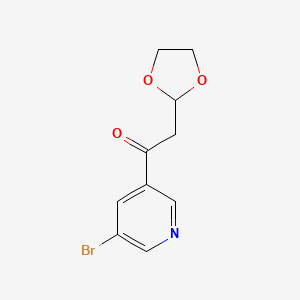
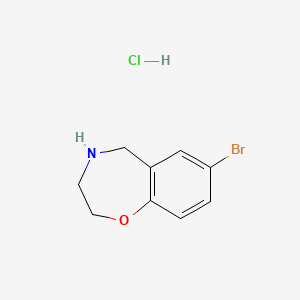
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)
![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)
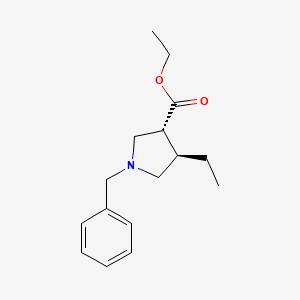
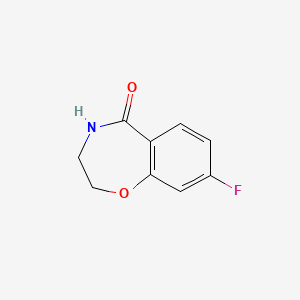
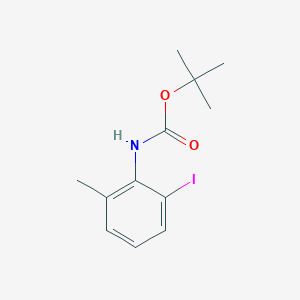
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)
